molecular formula C24H21FN2O2 B10920150 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10920150
M. Wt: 388.4 g/mol
InChI Key: VJONKNKBLPPYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 4-methoxybenzaldehyde, and 4-methylpyrazole.

    Condensation Reaction: The initial step involves the condensation of 3-fluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with 4-methylpyrazole in the presence of a catalyst such as piperidine to form the desired pyrazole compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine and methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets, such as enzymes and receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

    Receptor Modulation: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer research.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(3-Fluorophenyl)-3,5-bis(4-hydroxyphenyl)-4-methyl-1H-pyrazole: The presence of hydroxyl groups instead of methoxy groups can influence its solubility and hydrogen bonding interactions.

    1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-ethyl-1H-pyrazole: The substitution of a methyl group with an ethyl group can alter its steric properties and potentially its biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H21FN2O2/c1-16-23(17-7-11-21(28-2)12-8-17)26-27(20-6-4-5-19(25)15-20)24(16)18-9-13-22(29-3)14-10-18/h4-15H,1-3H3

InChI Key

VJONKNKBLPPYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.